molecular formula C6H12ClNS B1428424 cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride CAS No. 179339-70-9

cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

Cat. No.: B1428424
CAS No.: 179339-70-9
M. Wt: 165.69 g/mol
InChI Key: UTFHVCNHGSHVLP-KNCHESJLSA-N
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Description

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C6H12ClNS. It is a solid substance that is typically stored in a refrigerator to maintain its stability. This compound is known for its unique structure, which includes a hexahydro-thieno-pyrrole ring system, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .

Comparison with Similar Compounds

cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride can be compared with other similar compounds, such as:

    Hexahydro-1H-thieno[3,4-c]pyrrole: Lacks the hydrochloride group, which can affect its solubility and reactivity.

    Tetrahydro-1H-thieno[3,4-c]pyrrole: Has fewer hydrogen atoms, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can enhance its stability and reactivity in certain conditions .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHVCNHGSHVLP-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
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cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
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cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
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cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
Reactant of Route 5
cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
Reactant of Route 6
cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride

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